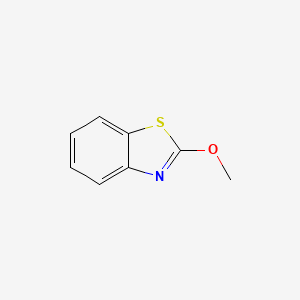

2-Methoxybenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81224. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKLTHIQRARJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212707 | |

| Record name | Benzothiazole, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63321-86-8 | |

| Record name | Benzothiazole, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63321-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63321-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxybenzothiazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold and 2-Methoxy Substitution

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. The reactivity of the C2 position on the thiazole ring makes it a prime target for chemical modification, allowing for the generation of diverse molecular architectures with tailored functions.

This technical guide focuses on a specific, yet important, derivative: 2-Methoxybenzothiazole . The introduction of a methoxy group at the C2 position significantly influences the molecule's physicochemical properties and reactivity. This substitution transforms the typically nucleophilic C2 carbon of a 2-unsubstituted benzothiazole into an electrophilic center, making it susceptible to nucleophilic attack. Understanding the synthesis, structure, and chemical behavior of this compound is crucial for its effective utilization as a versatile synthetic intermediate in the development of novel pharmaceuticals and functional materials.

Section 1: Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature, characterized by the following key identifiers and properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS | --INVALID-LINK-- |

| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |

| CAS Number | 63321-86-8 | --INVALID-LINK-- |

| Appearance | White solid / Powder | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 34-38 °C | --INVALID-LINK-- |

| Boiling Point | 248.7 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | Data not widely available, expected to be soluble in common organic solvents. | |

| SMILES | COC1=NC2=CC=CC=C2S1 | --INVALID-LINK-- |

| InChI Key | OJKLTHIQRARJCE-UHFFFAOYSA-N | --INVALID-LINK-- |

Section 2: Synthesis of this compound

A common and efficient method for the synthesis of 2-alkoxybenzothiazoles involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position of the benzothiazole ring. The most prevalent precursor for this transformation is 2-chlorobenzothiazole.

Causality Behind the Synthetic Strategy:

The benzothiazole ring system, particularly with the electron-withdrawing imine nitrogen, activates the C2 position towards nucleophilic attack. A chlorine atom at this position serves as an excellent leaving group, facilitating displacement by a nucleophile like the methoxide ion. The reaction is typically carried out in the presence of a base (if starting from methanol) or by using a pre-formed sodium methoxide salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 2-Chlorobenzothiazole

This protocol is a representative procedure based on established methods for nucleophilic substitution on 2-chlorobenzothiazoles.

Materials:

-

2-Chlorobenzothiazole

-

Sodium methoxide (solid or a solution in methanol)

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzothiazole (1 equivalent) in anhydrous methanol.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 to 1.5 equivalents) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by TLC, and its identity verified by spectroscopic methods (NMR, IR, and MS) as detailed in the following section.

Section 3: Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a comprehensive, publicly available dataset from a single peer-reviewed source is elusive, the following represents expected spectral characteristics based on the structure and data from closely related analogues.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole ring and the methyl protons of the methoxy group.

-

Aromatic Protons (δ 7.0-8.0 ppm): The four protons on the benzene ring will appear as a complex multiplet system. Based on data for similar structures like 2-(2-Methoxyphenyl)benzothiazole, one might expect two multiplets in the regions of δ 7.3-7.5 ppm and δ 7.8-8.1 ppm.

-

Methoxy Protons (δ ~4.0 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet. For instance, the methoxy protons in 2-(2-Methoxyphenyl)benzothiazole appear at δ 4.05 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts include:

-

Aromatic Carbons (δ 110-155 ppm): Signals for the six carbons of the benzene ring and the two carbons of the thiazole ring fused to it.

-

C2 Carbon (δ >160 ppm): The carbon atom at the 2-position, attached to both nitrogen and the methoxy oxygen, is expected to be significantly downfield.

-

Methoxy Carbon (δ ~55-60 ppm): The carbon of the methyl group in the methoxy substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=N stretching: ~1600-1650 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak at m/z = 165, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of the methoxy group or other characteristic cleavages of the benzothiazole ring.

Section 4: Chemical Reactivity and Applications

Reactivity Profile

As mentioned, the C2 position of this compound is electrophilic. This makes it a valuable substrate for further nucleophilic substitution reactions, where the methoxy group can be displaced by other nucleophiles, often under more forcing conditions than the displacement of a chloro group. This reactivity allows for the introduction of a variety of functional groups at the 2-position, making it a versatile intermediate in multi-step syntheses.

Caption: Nucleophilic substitution at the C2 position.

Applications in Drug Discovery and Materials Science

While specific, large-scale applications of this compound itself are not widely documented, its role as a synthetic precursor is significant. The broader class of 2-alkoxybenzothiazoles and other 2-substituted derivatives are of great interest in several fields:

-

Medicinal Chemistry: The benzothiazole scaffold is a key component in compounds with a wide range of biological activities. The ability to introduce various substituents at the 2-position via intermediates like this compound is a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.

-

Materials Science: Benzothiazole derivatives are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The electronic properties of the benzothiazole ring can be fine-tuned by substitution, and this compound can serve as a starting point for the synthesis of such tailored molecules.

Conclusion

This compound is a valuable heterocyclic compound whose structure and reactivity make it an important intermediate in synthetic chemistry. Its preparation via nucleophilic substitution on 2-chlorobenzothiazole is a straightforward and efficient process. A thorough understanding of its physicochemical properties and spectroscopic characteristics is paramount for its use in the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile benzothiazole derivative.

An In-depth Technical Guide to 2-Methoxybenzothiazole: Properties, Synthesis, and Potential Applications

Introduction: Unveiling the Benzothiazole Core

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the landscape of medicinal chemistry and drug development.[1] Its unique structural and electronic properties confer upon it the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this privileged heterocyclic system have been investigated and developed for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, among others.[2][3] This guide focuses on a specific, yet underexplored, derivative: 2-Methoxybenzothiazole. While its close relative, 2-Amino-6-methoxybenzothiazole, has garnered significant attention as a versatile chemical intermediate, this guide will provide a comprehensive overview of the known chemical data for this compound and extrapolate its potential synthesis, reactivity, and applications based on established chemical principles of the benzothiazole class. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this particular molecule and its potential within the broader context of benzothiazole chemistry.

Core Chemical and Physical Data of this compound

A solid foundation in the physicochemical properties of a compound is paramount for its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63321-86-8 | [4] |

| Molecular Formula | C₈H₇NOS | [4] |

| Molecular Weight | 165.21 g/mol | [4] |

| Appearance | Powder | [4] |

| Melting Point | 34-38 °C | [4] |

| Boiling Point | 248.7 °C at 760 mmHg | |

| Density | 1.268 g/cm³ | |

| Flash Point | 110 °C | [4] |

| InChI Key | OJKLTHIQRARJCE-UHFFFAOYSA-N | [4] |

| SMILES | COc1nc2ccccc2s1 | [4] |

Synthetic Pathways to this compound

While specific literature detailing the synthesis of this compound is scarce, its preparation can be logically deduced from established methodologies for synthesizing 2-alkoxybenzothiazoles. The most plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-substituted benzothiazole precursor.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.[5] This makes 2-chlorobenzothiazole an ideal starting material for the synthesis of this compound. The reaction proceeds via a Williamson ether synthesis-type mechanism, where a methoxide anion acts as the nucleophile.[6][7][8][9]

Experimental Protocol: Synthesis of this compound from 2-Chlorobenzothiazole

Materials:

-

2-Chlorobenzothiazole

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol or a polar aprotic solvent (e.g., DMF, DMSO)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzothiazole (1 equivalent) in the chosen anhydrous solvent.

-

Add sodium methoxide (1.1-1.5 equivalents) portion-wise to the stirred solution. If using a solution of sodium methoxide in methanol, it can be added dropwise.

-

The reaction mixture is then heated to a temperature between room temperature and the reflux temperature of the solvent. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly basic sodium methoxide with atmospheric moisture and carbon dioxide.

-

Anhydrous Solvents: The presence of water would lead to the protonation of the methoxide anion, reducing its nucleophilicity, and could also lead to the formation of 2-hydroxybenzothiazole as a byproduct.

-

Excess Nucleophile: Using a slight excess of sodium methoxide ensures the complete consumption of the starting material.

Caption: A generalized workflow for the synthesis of this compound.

Anticipated Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich benzene ring, the electron-deficient thiazole ring, and the methoxy group at the 2-position.

Nucleophilic Substitution at the 2-Position

While the methoxy group is a poorer leaving group than a halogen, nucleophilic substitution at the 2-position is still a potential reaction pathway, particularly with strong nucleophiles or under forcing conditions. The activation of the C2 position by the thiazole nitrogen facilitates this type of transformation.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the benzothiazole ring system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused thiazole ring and the methoxy group will influence the position of substitution.

Reactions of the Thiazole Ring

The thiazole ring itself can be susceptible to certain transformations, although these are generally less common than reactions at the 2-position or on the benzene ring.

Potential Applications in Drug Discovery and Development

While there is a lack of specific literature on the applications of this compound, its structural similarity to other biologically active benzothiazoles suggests several areas of potential interest for researchers. The benzothiazole core is a well-established pharmacophore, and the introduction of a methoxy group at the 2-position can modulate the compound's lipophilicity, electronic properties, and metabolic stability, which are key parameters in drug design.

Potential areas for investigation include:

-

Anticancer Agents: Many 2-substituted benzothiazoles have demonstrated potent and selective anticancer activity.

-

Antimicrobial Agents: The benzothiazole nucleus is present in numerous compounds with antibacterial and antifungal properties.

-

Neuroprotective Agents: Certain benzothiazole derivatives have been explored for the treatment of neurodegenerative diseases.

-

Enzyme Inhibitors: The benzothiazole scaffold can serve as a template for the design of inhibitors for various enzymes implicated in disease.

The 2-methoxy group can serve as a key structural element or as a synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.

Safety and Handling

Based on available data, this compound is classified as harmful if swallowed and causes serious eye irritation.[4] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents an intriguing yet underexplored member of the versatile benzothiazole family. While specific research on this compound is limited, its chemical properties and the well-established chemistry of the benzothiazole scaffold provide a solid foundation for predicting its synthesis and reactivity. The potential for this molecule to serve as a building block in the development of novel therapeutic agents is significant, and this guide aims to provide the necessary technical insights for researchers to begin exploring its promise. As with any scientific endeavor, the extrapolation of properties and reactivity should be validated through rigorous experimentation.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic data for 2-Methoxybenzothiazole derivatives (NMR, IR, MS).

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methoxybenzothiazole Derivatives

Introduction: The Significance of the this compound Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The introduction of a methoxy group at the 2-position creates the this compound core, a key structural motif that modulates the electronic properties and biological profile of the molecule.

As a Senior Application Scientist, this guide moves beyond a simple recitation of data. It provides an integrated approach to the structural elucidation of these vital compounds using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the "why" behind the data, grounding our interpretations in the fundamental principles of spectroscopy and molecular structure. This document is designed for researchers and drug development professionals who require a robust and validated methodology for the unambiguous characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule.

-

Methoxy Group (-OCH₃): The three protons of the methoxy group typically appear as a sharp singlet in the upfield region, generally between δ 3.9 and 4.1 ppm .[4] Its integration value of 3H is a key identifier.

-

Aromatic Protons: The protons on the benzothiazole ring system resonate in the downfield region, typically between δ 7.0 and 8.1 ppm .[4][5] The specific chemical shifts and coupling patterns (e.g., doublets, triplets, doublets of doublets) are dictated by the substitution pattern on the benzene ring. For instance, a proton adjacent to the sulfur atom (H4) often appears at a higher chemical shift (further downfield) compared to the others.[6] The coupling constants (J-values) are critical for determining the relative positions of substituents.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Methoxy (-OCH₃) δ (ppm) | Aromatic Protons δ (ppm) | Reference |

| This compound | CDCl₃ | ~4.0 (s, 3H) | 7.30-8.10 (m, 4H) | [5] |

| 2-(2-Methoxyphenyl)benzothiazole | MeOD | 4.05 (s, 3H) | 7.06-8.53 (m, 8H) | [4] |

| 2-Amino-6-methoxybenzothiazole | - | 3.8 (s, 3H) | 7.0-7.5 (m, 3H) | [3][7] |

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon backbone.

-

C2 Carbon: The carbon atom at the 2-position, directly attached to the methoxy group and the ring nitrogen, is highly deshielded and appears significantly downfield, often in the range of δ 165-170 ppm .[5] The nature of the substituent at the 2-position has a profound influence on this chemical shift.[8][9]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a signal in the upfield region, typically around δ 55-60 ppm .[10]

-

Aromatic Carbons: The carbons of the fused benzene ring appear between δ 110 and 155 ppm .[5] The quaternary carbons (those without attached protons, like C3a and C7a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their characteristically lower intensity.

Table 2: Typical ¹³C NMR Chemical Shifts for a Substituted this compound Core

| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Causality |

| C2 (S-C=N) | 165 - 170 | Highly deshielded due to attachment to two electronegative atoms (N and O). |

| Methoxy (-OCH₃) | 55 - 60 | Typical range for an sp³ carbon attached to an oxygen atom. |

| Aromatic Carbons | 110 - 155 | Range is characteristic of sp² carbons in an aromatic system. Specific shifts depend on substituent effects. |

| Quaternary Aromatic (C3a, C7a) | 130 - 155 | Often have lower signal intensity; deshielded by proximity to heteroatoms. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.[11]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is an iterative process automated by the spectrometer software.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

-

2D NMR (Optional but Recommended): For complex structures, acquire 2D spectra like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbons, respectively.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the vibrations of chemical bonds.

-

C=N Stretch: The imine bond within the thiazole ring gives rise to a characteristic sharp absorption band in the region of 1610-1640 cm⁻¹ .[12][13]

-

Aromatic C=C Stretches: The benzene ring exhibits multiple stretching vibrations, typically appearing as a series of sharp peaks between 1450 and 1600 cm⁻¹ .[13]

-

C-O Stretch: The stretching vibration of the C-O bond in the methoxy group results in a strong, distinct peak, usually found in the 1240-1270 cm⁻¹ range for aryl ethers.

-

C-S Stretch: The carbon-sulfur bond vibration is generally weak and appears in the fingerprint region, around 690-710 cm⁻¹ .[12][13]

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ region.[12][14]

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | 3020 - 3100 | Medium to Weak | [12][14] |

| C=N Stretch (Thiazole) | 1610 - 1640 | Medium, Sharp | [12][13] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | [13] |

| C-O Stretch (Aryl Ether) | 1240 - 1270 | Strong | |

| C-S Stretch | 690 - 710 | Weak to Medium | [12][13] |

Experimental Protocol: FT-IR Data Acquisition (ATR)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.[15]

-

Molecular Ion (M⁺): In electron ionization (EI) MS, the peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion (M⁺), which represents the intact molecule with one electron removed. The benzothiazole ring is a stable aromatic system, often leading to a prominent molecular ion peak.[16]

-

Nitrogen Rule: Compounds containing an odd number of nitrogen atoms, like benzothiazoles, will have an odd nominal molecular weight. This is a quick check for the identity of the molecular ion peak.[16]

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (M-15): Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a significant peak at M-15.

-

Loss of Formaldehyde (M-30): A rearrangement can sometimes lead to the elimination of a neutral formaldehyde molecule (CH₂O), giving a peak at M-30.

-

Cleavage of the Benzothiazole Ring: The fused ring system can also fragment, though these pathways are more complex. Common fragments for the core benzothiazole structure can provide additional confirmation.[17]

-

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

For volatile and thermally stable compounds, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Inject the solution into a Gas Chromatograph (GC-MS) for separation and introduction into the mass spectrometer, or use a direct insertion probe for pure samples.

-

-

Ionization:

-

The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process creates the positively charged molecular ions and fragment ions.[15]

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Integrated Spectroscopic Workflow

The true power of these techniques lies in their combined application. No single method provides all the necessary information. The following workflow illustrates the logical process of structure elucidation.

Caption: Integrated workflow for structural elucidation.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzothiazole(95-16-9) IR Spectrum [m.chemicalbook.com]

- 7. 2-Amino-6-methoxybenzothiazole(1747-60-0) 1H NMR spectrum [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. arabjchem.org [arabjchem.org]

- 11. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.qu.edu.iq [repository.qu.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. whitman.edu [whitman.edu]

- 17. Benzothiazole, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Benzothiazole Core Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Moiety, a Privileged Scaffold

The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug development.[1][2] This privileged scaffold is present in a multitude of compounds exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] Several clinically approved drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole and the Parkinson's disease medication Pramipexole, feature the benzothiazole motif, underscoring its therapeutic significance.[4][5][6]

The synthetic accessibility and structural tunability of the benzothiazole core make it an attractive starting point for the design of novel therapeutic agents.[7] This guide provides an in-depth exploration of the fundamental synthesis pathways for constructing this vital heterocyclic system, focusing on the underlying mechanisms, experimental considerations, and practical protocols. We will delve into both classical and modern methodologies, offering the field-proven insights necessary for researchers to make informed decisions in their synthetic strategies.

Part 1: Syntheses from 2-Aminothiophenol: The Workhorse Precursor

The most prevalent and versatile approach to the benzothiazole core begins with 2-aminothiophenol. This precursor contains the requisite aniline and thiophenol functionalities, primed for cyclization with a variety of electrophilic partners. The choice of this second component dictates the substituent at the critical C2 position, a common site for structural modification to modulate biological activity.[1]

Condensation with Carboxylic Acids and Their Derivatives

The reaction of 2-aminothiophenol with carboxylic acids or their activated derivatives (like acyl chlorides) is a direct and robust method for forming 2-substituted benzothiazoles.[8]

Causality Behind Experimental Choices (Mechanism): The reaction proceeds via a two-step sequence:

-

Amide Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the carboxylic acid (or acyl chloride), forming an intermediate N-(2-mercaptophenyl)amide.

-

Cyclodehydration: Under acidic conditions and/or heat, the thiol group attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the final benzothiazole ring. The use of a dehydrating agent or an acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, is often crucial to drive the equilibrium towards the cyclized product.[9]

Mandatory Visualization: Synthesis via Carboxylic Acid Condensation

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Profile of 2-Methoxybenzothiazole Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole moiety stands as a "privileged scaffold," a core structure consistently found in compounds with significant biological activity.[1][2] Its derivatives have garnered immense interest for their broad therapeutic potential, ranging from anticancer to anti-inflammatory and antimicrobial applications.[2][3] This technical guide delves into a specific, promising subclass: 2-methoxybenzothiazole derivatives. We will explore their pharmacological applications, elucidate their mechanisms of action, and provide practical, field-proven insights for researchers and drug development professionals. Our focus is not merely on what has been done, but on the causality behind experimental choices, empowering you to design and execute your own innovative research in this exciting field.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound structure, characterized by a benzene ring fused to a thiazole ring with a methoxy group at the 2-position, serves as a versatile starting point for the synthesis of a multitude of derivatives.[4] The presence of the methoxy group, along with other substitutions on the benzothiazole ring, significantly influences the molecule's physicochemical properties and its interaction with biological targets.[5] This guide will primarily focus on derivatives of 2-amino-6-methoxybenzothiazole, a key intermediate in the synthesis of many pharmacologically active compounds.[6]

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][7] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Recent studies have illuminated the intricate ways in which 2-substituted benzothiazole derivatives exert their anticancer effects, particularly in breast cancer.[8][9] These compounds have been shown to:

-

Induce Apoptosis: By disrupting the mitochondrial membrane potential and increasing the expression of pro-apoptotic genes like Bax, these derivatives trigger programmed cell death in cancer cells.[8][9]

-

Promote Cell Cycle Arrest: They can halt the cell cycle, preventing cancer cells from dividing and proliferating.[8]

-

Inhibit Key Signaling Pathways: A significant body of evidence points to the downregulation of the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling pathways as a central mechanism of their anticancer activity.[8][9] The inhibition of these pathways disrupts the communication networks that cancer cells rely on for their growth and survival.

-

Increase Reactive Oxygen Species (ROS): The accumulation of ROS within cancer cells leads to oxidative stress and ultimately, cell death.[8][9]

The following diagram illustrates the proposed mechanism of action for 2-substituted benzothiazole derivatives in breast cancer cells.

Figure 1: Proposed anticancer mechanism of this compound derivatives.

In Vitro Efficacy: A Quantitative Look

The anticancer potential of this compound derivatives has been quantified in numerous studies. The following table summarizes the 50% inhibitory concentration (IC50) values of selected derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted phenylamino based methoxybenzothiazole | HeLa | 0.5 ± 0.02 | [3][10] |

| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 | [3][10] |

| Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [3][10] |

Experimental Protocol: Synthesis of a Benzamide-based Benzothiazole Derivative

The following protocol outlines a general procedure for the synthesis of benzamide-based benzothiazole derivatives, which have shown promising anticancer activity.[3]

-

Starting Material: 2-Amino-6-methoxybenzothiazole.

-

Step 1: Acylation. React 2-amino-6-methoxybenzothiazole with a substituted benzoyl chloride in an appropriate solvent (e.g., pyridine, dichloromethane) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up. Upon completion, the reaction mixture is typically washed with a weak acid (e.g., dilute HCl) and a weak base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and byproducts.

-

Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the desired benzamide derivative.

-

Step 4: Characterization. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. Derivatives of 2-amino-6-methoxybenzothiazole have demonstrated noteworthy anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[1][5][11]

Mechanism of Action: Inhibition of Hemolysis

One of the key mechanisms underlying the anti-inflammatory activity of these compounds is their ability to inhibit red blood cell (RBC) hemolysis.[1][12] In inflammatory conditions, the lysosomal membrane of neutrophils can become destabilized, leading to the release of pro-inflammatory enzymes. The stabilization of RBC membranes is a well-accepted in vitro model to assess the anti-inflammatory potential of compounds. Hydrazino derivatives of 2-amino-6-methoxybenzothiazole have been found to be particularly effective in suppressing hemolysis.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (RBC Hemolysis Inhibition)

This protocol describes a common method to evaluate the anti-inflammatory activity of this compound derivatives.[1]

-

Preparation of RBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells with isosaline (0.85% NaCl). Repeat the washing step three times and prepare a 10% v/v RBC suspension in isosaline.

-

Assay Procedure:

-

Prepare reaction mixtures containing 1 mL of the test compound at various concentrations, 1 mL of phosphate buffer (pH 7.4), 0.5 mL of the 10% RBC suspension, and 2.5 mL of hyposaline (0.25% NaCl).

-

Prepare a control tube containing all reagents except the test compound.

-

Prepare a standard tube containing a known anti-inflammatory drug (e.g., Diclofenac sodium).

-

-

Incubation and Measurement: Incubate all tubes at 37°C for 30 minutes. After incubation, centrifuge the tubes at 3000 rpm for 10 minutes.

-

Data Analysis: Measure the absorbance of the supernatant at 560 nm. The percentage inhibition of hemolysis is calculated using the following formula: % Inhibition = 100 x {1 - (Absorbance of Test / Absorbance of Control)}

Antimicrobial Potential: A Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. This compound derivatives, particularly Schiff bases and 4-thiazolidinones, have shown promising activity against a range of bacteria and fungi.[13][14]

Spectrum of Activity

-

Antibacterial: Certain derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14]

-

Antifungal: Potent antifungal activity has been observed against Candida albicans, in some cases comparable to the reference drug griseofulvin.[13]

Synthetic Workflow for Novel Antimicrobial Agents

The synthesis of novel antimicrobial agents based on the 2-amino-6-methoxybenzothiazole scaffold often involves a multi-step process. The following diagram outlines a general synthetic workflow.

Figure 2: General synthetic workflow for 4-thiazolidinone derivatives.

Future Directions and Conclusion

The pharmacological applications of this compound derivatives are vast and continue to expand. While significant progress has been made in understanding their anticancer, anti-inflammatory, and antimicrobial properties, further research is warranted. Key areas for future investigation include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for each pharmacological activity will enable the rational design of more potent and selective derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will help identify the key structural features responsible for biological activity.

-

In Vivo Efficacy and Toxicology: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole | CymitQuimica [cymitquimica.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistryjournal.net [chemistryjournal.net]

- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | PDF [slideshare.net]

- 13. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Amino-6-methoxybenzothiazole, a key intermediate in the synthesis of various pharmacologically active compounds and dyes. Understanding the solubility and stability of this molecule is paramount for its effective handling, formulation, and the development of robust analytical methods. This document moves beyond a simple recitation of data, offering insights into the causal relationships that govern its behavior and providing actionable protocols for its characterization.

Introduction: The Significance of 2-Amino-6-methoxybenzothiazole

2-Amino-6-methoxybenzothiazole, with the molecular formula C₈H₈N₂OS, is a heterocyclic aromatic compound featuring a benzothiazole core substituted with an amino group at the 2-position and a methoxy group at the 6-position.[1][2][3] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in medicinal chemistry and materials science.[4] Its derivatives have been investigated for a wide range of biological activities, including but not limited to, antitumor, anti-inflammatory, and antimicrobial properties. The presence of the amino and methoxy groups also influences its solubility and stability, factors that are critical to its application in drug discovery and development. A thorough understanding of these properties is essential for chemists and formulation scientists to ensure the integrity and performance of this compound and its derivatives.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of 2-Amino-6-methoxybenzothiazole is essential for its practical application.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂OS | [1][2][3] |

| Molecular Weight | 180.23 g/mol | [1][2][3] |

| Appearance | Fine off-white to light tan powder | [5][] |

| Melting Point | 165-167 °C | [1][7][8] |

| Boiling Point | 240 °C (decomposes) | [5] |

| Water Solubility | < 0.1 g/100 mL at 21 °C | [1][7] |

| pKa | 4.50 (predicted) | [2][7] |

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and successful formulation. While detailed quantitative data for 2-Amino-6-methoxybenzothiazole in a wide range of organic solvents is not extensively published, its structural features and available information suggest a profile of a compound with limited aqueous solubility but better solubility in polar organic solvents.

Aqueous Solubility

The aqueous solubility of 2-Amino-6-methoxybenzothiazole is reported to be less than 1 mg/mL, categorizing it as poorly soluble in water.[5][] This low aqueous solubility is expected given its predominantly aromatic and heterocyclic structure.

Organic Solvent Solubility

General descriptors indicate "moderate solubility in polar solvents" and "very slightly soluble in Methanol".[2][4][7] The presence of the amino group allows for hydrogen bonding, which likely contributes to its solubility in protic polar solvents.

Table of Estimated Solubility:

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[9] The stability of aminothiazoles in DMSO should be monitored, as degradation has been observed in some cases.[10] |

| Methanol | Very slightly soluble | Polar protic solvent, but the overall non-polar character of the benzothiazole ring system limits high solubility.[2][7] |

| Ethanol | Slightly soluble | Similar to methanol, its polarity allows for some dissolution, but high concentrations are unlikely to be achieved. |

| Acetone | Slightly soluble | Aprotic polar solvent, may offer moderate solubility. |

pH-Dependent Solubility

With a predicted pKa of 4.50, the amino group of 2-Amino-6-methoxybenzothiazole will be protonated at acidic pH.[2][7] This protonation should lead to a significant increase in its aqueous solubility in acidic conditions due to the formation of a more polar salt form. Conversely, in neutral and basic media, the compound will exist predominantly in its free base form, exhibiting lower aqueous solubility. This pH-dependent solubility is a critical consideration for oral drug formulation and for designing dissolution and absorption studies.

Stability Profile: Ensuring Chemical Integrity

The stability of 2-Amino-6-methoxybenzothiazole is a crucial aspect of its handling, storage, and use in synthesis and formulation. The molecule is susceptible to degradation under various stress conditions.

General Stability and Storage Recommendations

2-Amino-6-methoxybenzothiazole is known to be light-sensitive and incompatible with strong oxidizing agents.[1][2][7] Therefore, it is imperative to store the compound in well-closed, light-resistant containers, in a cool and dry place, and away from oxidizing agents.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

The known light sensitivity of 2-Amino-6-methoxybenzothiazole necessitates a thorough understanding of its photolytic degradation pathway. Studies on the closely related 2-aminobenzothiazole have shown that it does not undergo direct photolysis but can be degraded in the presence of a photosensitizer.[16][17][18] The primary photodegradation products identified were hydroxylated derivatives, such as 4-hydroxy-2-aminobenzothiazole and 6-hydroxy-2-aminobenzothiazole.[16][17][18] It is highly probable that 2-Amino-6-methoxybenzothiazole would follow a similar pathway, leading to hydroxylation on the benzene ring.

Proposed Photodegradation Pathway:

Caption: Proposed photodegradation pathway of 2-Amino-6-methoxybenzothiazole.

The incompatibility with strong oxidizing agents suggests a susceptibility to oxidative degradation.[1][2][7] The benzothiazole ring can undergo oxidative ring-opening.[19] Studies on the oxidation of benzothiazole have shown that it can be degraded by advanced oxidation processes involving sulfate and hydroxyl radicals.[20][21] For 2-Amino-6-methoxybenzothiazole, the amino group and the electron-rich aromatic ring are likely sites for oxidation, potentially leading to the formation of N-oxides, hydroxylated species, and ultimately, ring-opened products.

While the compound decomposes at its boiling point, its stability at moderately elevated temperatures is a key consideration for manufacturing and storage. Thermal degradation studies on benzothiazole derivatives indicate that decomposition can occur at elevated temperatures, with the nature of the substituents influencing the stability.[22][23] For 2-Amino-6-methoxybenzothiazole, prolonged exposure to high temperatures could lead to polymerization or fragmentation.

The stability of the benzothiazole ring to hydrolysis is generally high. However, under strongly acidic or basic conditions and elevated temperatures, hydrolysis can occur. Studies on related benzothiazolium salts have shown decomposition at pH 8.[24] The amino and methoxy groups on 2-Amino-6-methoxybenzothiazole are generally stable to hydrolysis under typical pharmaceutical processing and storage conditions.

Experimental Protocols

To provide a practical framework for researchers, the following section outlines key experimental protocols for determining the solubility and stability of 2-Amino-6-methoxybenzothiazole.

Protocol for Determining Equilibrium Solubility

This protocol describes a standard shake-flask method for determining the equilibrium solubility of 2-Amino-6-methoxybenzothiazole in various solvents.

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of 2-Amino-6-methoxybenzothiazole to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved 2-Amino-6-methoxybenzothiazole.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of 2-Amino-6-methoxybenzothiazole under various stress conditions.

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve 2-Amino-6-methoxybenzothiazole in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Heat the solution (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound and treat it with hydrogen peroxide at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in an oven.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Workflow for Forced Degradation and Stability-Indicating Method Development:

Caption: A typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

Conclusion

2-Amino-6-methoxybenzothiazole is a compound of significant interest in pharmaceutical and chemical research. Its low aqueous solubility and sensitivity to light and oxidation are critical parameters that must be carefully managed. This technical guide has provided a comprehensive overview of its solubility and stability profiles, drawing on available data and scientific principles to offer practical insights and experimental protocols. By understanding and applying this knowledge, researchers, scientists, and drug development professionals can better navigate the challenges associated with the handling, formulation, and analysis of this important chemical entity, ultimately contributing to the development of safe and effective new products.

References

- 1. 2-Amino-6-methoxybenzothiazole | CAS#:1747-60-0 | Chemsrc [chemsrc.com]

- 2. 2-Amino-6-methoxybenzothiazole | 1747-60-0 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-methoxybenzothiazole CAS#: 1747-60-0 [m.chemicalbook.com]

- 8. 2-氨基-6-甲氧基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijisrt.com [ijisrt.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 14. rjptonline.org [rjptonline.org]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chemicalpapers.com [chemicalpapers.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Amino-6-methoxybenzothiazole in Synthetic Chemistry

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the synthetic utility of 2-amino-6-methoxybenzothiazole, a pivotal heterocyclic building block. With its privileged benzothiazole core, this compound serves as a versatile precursor for a diverse range of biologically active molecules. These notes are curated for researchers, medicinal chemists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The protocols herein are presented as self-validating systems, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Versatility of the 2-Amino-6-methoxybenzothiazole Scaffold

2-Amino-6-methoxybenzothiazole is a cornerstone in the synthesis of numerous heterocyclic compounds due to its unique structural features and reactivity. The benzothiazole moiety is a well-established pharmacophore, present in a wide array of compounds exhibiting significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The presence of a primary amino group at the 2-position and a methoxy group at the 6-position offers multiple avenues for synthetic elaboration, making it an invaluable intermediate in drug discovery and materials science.

The nucleophilic amino group readily participates in condensation and substitution reactions, while the benzothiazole ring system can be further functionalized. This guide will explore three principal applications of 2-amino-6-methoxybenzothiazole as a synthetic building block: the synthesis of Schiff bases, the construction of 4-thiazolidinones, and its conversion to other key intermediates via the Sandmeyer reaction.

Synthesis of Schiff Bases: A Gateway to Bioactive Molecules

The condensation of the primary amino group of 2-amino-6-methoxybenzothiazole with various aromatic aldehydes provides a straightforward and efficient route to a diverse library of Schiff bases (imines). These compounds are not only important final products with demonstrated biological activities, but also serve as key intermediates for the synthesis of more complex heterocyclic systems.[6][7][8]

Mechanistic Rationale

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-6-methoxybenzothiazole attacks the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting carbinolamine intermediate then undergoes dehydration to yield the stable imine, or Schiff base.

Figure 1: General mechanism for acid-catalyzed Schiff base formation.

Detailed Synthetic Protocol for Schiff Base Formation

This protocol provides a generalized procedure for the synthesis of Schiff bases from 2-amino-6-methoxybenzothiazole and a variety of aromatic aldehydes.

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Substituted aromatic aldehyde (e.g., o-vanillin, 4-chlorobenzaldehyde, etc.)

-

Absolute ethanol

-

Glacial acetic acid or piperidine (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-methoxybenzothiazole (1.0 eq.) in a minimal amount of absolute ethanol with gentle warming and stirring.

-

To this solution, add the desired aromatic aldehyde (1.0 eq.).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid or piperidine to the reaction mixture.[9]

-

Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.

-

If precipitation is slow, the reaction mixture can be placed in an ice bath to facilitate crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[10][11]

Data Summary: Synthesis of Representative Schiff Bases

| Aldehyde Reactant | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 2-hydroxy-4,6-dimethoxybenzaldehyde | - | - | - | [8] |

| o-Vanillin | Piperidine | 3 | High | [12] |

| Various aromatic aldehydes | Glacial Acetic Acid | 6 | - | [9] |

| 2,4-dimethoxy acetophenone (azo coupling followed by condensation) | HCl, NaNO₂ then NaOH | - | - | [4] |

Synthesis of 4-Thiazolidinones: Building Biologically Relevant Scaffolds

4-Thiazolidinones are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. They are readily synthesized from Schiff bases through a cyclocondensation reaction with a thiol-containing carboxylic acid, most commonly thioglycolic acid.[13]

Mechanistic Rationale

The synthesis of 4-thiazolidinones from Schiff bases and thioglycolic acid proceeds via a cyclocondensation reaction. The thiol group of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the Schiff base. This is followed by an intramolecular cyclization where the nitrogen of the imine attacks the carbonyl carbon of the thioglycolic acid moiety, with the subsequent elimination of a water molecule to form the 4-thiazolidinone ring.

Figure 2: General mechanism for 4-thiazolidinone synthesis.

Detailed Synthetic Protocol for 4-Thiazolidinone Formation

This protocol outlines the cyclocondensation of Schiff bases derived from 2-amino-6-methoxybenzothiazole with thioglycolic acid.

Materials:

-

Schiff base of 2-amino-6-methoxybenzothiazole

-

Thioglycolic acid

-

Anhydrous Zinc Chloride (ZnCl₂) (catalyst)

-

1,4-Dioxane or dry toluene (solvent)

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap (if using toluene)

-

Magnetic stirrer with hotplate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the Schiff base (1.0 eq.) in 1,4-dioxane or dry toluene.

-

Add a catalytic amount of anhydrous zinc chloride (ZnCl₂).

-

Add thioglycolic acid (1.2 eq.) to the reaction mixture.

-

If using toluene, attach a Dean-Stark trap to the reflux condenser to remove water azeotropically.

-

Heat the reaction mixture to reflux for 10-14 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and distill off the excess solvent under reduced pressure.

-

Treat the resulting viscous residue with a saturated sodium bicarbonate solution to neutralize any unreacted thioglycolic acid.

-

The solid product that separates out is collected by vacuum filtration.

-

Wash the solid with water until the washings are neutral.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-thiazolidinone.

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Synthesis of Representative 4-Thiazolidinones

| Schiff Base Precursor | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| From various aromatic aldehydes | 1,4-Dioxane | Anhydrous ZnCl₂ | 12-14 | Variable | [7] |

| From various aromatic aldehydes | Dry Toluene | - | 10-12 | - |

Sandmeyer Reaction: Conversion to Key Synthetic Intermediates

The Sandmeyer reaction is a powerful tool for the transformation of the primary amino group of 2-amino-6-methoxybenzothiazole into other functional groups, such as halides and cyano groups, via a diazonium salt intermediate.[3][14] This opens up a wide range of possibilities for further synthetic modifications.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a free radical mechanism.[3] First, the primary aromatic amine is converted to a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite and a strong acid). The diazonium salt then undergoes a single-electron transfer from a copper(I) catalyst (e.g., CuCN, CuBr). This generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Figure 3: General mechanism of the Sandmeyer reaction.

Detailed Synthetic Protocols for Sandmeyer Reactions

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Ice bath

-

Mechanical stirrer

Procedure:

-

Prepare a solution of the diazonium salt: Dissolve 2-amino-6-methoxybenzothiazole (1.0 eq.) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq.) and potassium cyanide (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-cyano-6-methoxybenzothiazole.

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Isoamyl nitrite

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile

-

Heating mantle

Procedure:

-

In a suitable flask, dissolve 2-amino-6-methoxybenzothiazole (1.0 eq.) in acetonitrile.

-

Add copper(II) bromide (1.2 eq.) to the solution.

-

Heat the mixture to a gentle reflux.

-

Slowly add isoamyl nitrite (1.5 eq.) to the refluxing mixture.

-

Continue to reflux for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2-bromo-6-methoxybenzothiazole.

Conclusion

2-Amino-6-methoxybenzothiazole is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. The protocols detailed in this guide for the synthesis of Schiff bases, 4-thiazolidinones, and Sandmeyer reaction products provide a solid foundation for researchers to explore the vast chemical space accessible from this precursor. The inherent biological significance of the benzothiazole scaffold ensures that novel derivatives of 2-amino-6-methoxybenzothiazole will continue to be of great interest in the development of new therapeutic agents and functional materials.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Luciferins Under Construction: A Review of Known Biosynthetic Pathways [frontiersin.org]

- 3. byjus.com [byjus.com]

- 4. nveo.org [nveo.org]

- 5. jk-sci.com [jk-sci.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 10. ijper.org [ijper.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]

- 13. The preparation of 4-thiazolidones by the reaction of thioglycolic acid with Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

The Versatile Scaffold: Application of 2-Methoxybenzothiazole Derivatives in Medicinal Chemistry